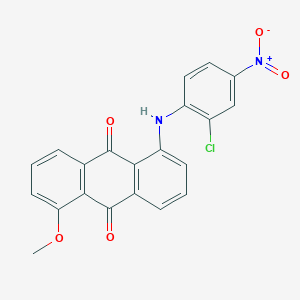
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an anthracene-9,10-dione core, with a methoxy group at the 5-position. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione typically involves a multi-step process:
Nitration and Chlorination: The starting material, 2-chloro-4-nitroaniline, is prepared by nitration of chlorobenzene followed by reduction.
Amination: The 2-chloro-4-nitroaniline is then reacted with 5-methoxyanthraquinone in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
The exact mechanism of action depends on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Similar in structure but lacks the anthraquinone core.
5-Methoxyanthraquinone: Similar in structure but lacks the chloro-nitrophenyl group.
Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62322-92-3 |
|---|---|
Molekularformel |
C21H13ClN2O5 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
1-(2-chloro-4-nitroanilino)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O5/c1-29-17-7-3-5-13-19(17)21(26)12-4-2-6-16(18(12)20(13)25)23-15-9-8-11(24(27)28)10-14(15)22/h2-10,23H,1H3 |
InChI-Schlüssel |
DPDRUVBYDREPFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














